4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Description
4-{(Z)-[2-(4-Fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 4-fluorophenyl group at position 2 and a Z-configured 4-acetoxyphenylmethylene moiety at position 3. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the acetate group improves solubility.
Properties
Molecular Formula |
C19H12FN3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12FN3O3S/c1-11(24)26-15-8-2-12(3-9-15)10-16-18(25)23-19(27-16)21-17(22-23)13-4-6-14(20)7-5-13/h2-10H,1H3/b16-10- |
InChI Key |
ZHJLGKVJXYDECX-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the thiazolotriazole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Acetate Position : The para-acetate group in the target compound improves aqueous solubility relative to ortho-methoxy-acetate derivatives (e.g., compounds in and ) .
Physicochemical Properties
Data from synthesized analogues () highlight trends in melting points, molecular weights, and spectroscopic signatures:
Note: The target compound’s melting point is extrapolated based on structural similarities to derivatives.
Biological Activity
The compound 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a synthetic organic molecule featuring a complex structure that includes a thiazolo-triazole framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural formula of the compound can be represented as follows:
- Molecular Formula : C18H15F N4 O2 S
- Molecular Weight : 358.40 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazolo-triazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways. The presence of the fluorine atom in the structure enhances the electron-withdrawing capacity of the compound, potentially increasing its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole functionalities exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of triazoles possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. A related study demonstrated that compounds with similar scaffolds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring is a well-known scaffold in antifungal agents. Compounds with this structure have been shown to inhibit fungal growth effectively, making them valuable in treating infections like candidiasis .
Anticancer Activity
The thiazolo-triazole derivatives are also being investigated for their anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For example:
- Certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Study on Antimicrobial Properties
In a comparative study, a series of triazole-thiazole hybrids were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with electron-donating groups on the phenyl ring significantly enhanced activity against resistant strains of bacteria compared to standard antibiotics .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.25 | E. coli |
| Compound C | 0.5 | C. albicans |
Study on Anticancer Activity
A study focusing on the anticancer effects of triazole derivatives revealed that specific compounds could induce apoptosis in cancer cell lines through the modulation of apoptosis-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
